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4-Hexenoic acid

Flavor Chemistry Food Science Analytical Chemistry

4-Hexenoic acid (CAS 35194-36-6) is an unsaturated C6 fatty acid with the molecular formula C6H10O2, a molecular weight of 114.14 g/mol, and a characteristic carbon-carbon double bond located at the 4-position. This structural feature distinguishes it from saturated hexanoic acid and other positional hexenoic acid isomers.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 35194-36-6
Cat. No. B1196597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hexenoic acid
CAS35194-36-6
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC=CCCC(=O)O
InChIInChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h2-3H,4-5H2,1H3,(H,7,8)
InChIKeyNIDHFQDUBOVBKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hexenoic Acid (CAS 35194-36-6) Procurement Guide: Physicochemical Properties and Procurement Specifications


4-Hexenoic acid (CAS 35194-36-6) is an unsaturated C6 fatty acid with the molecular formula C6H10O2, a molecular weight of 114.14 g/mol, and a characteristic carbon-carbon double bond located at the 4-position [1]. This structural feature distinguishes it from saturated hexanoic acid and other positional hexenoic acid isomers. It typically presents as a colorless to pale yellow liquid with a boiling point of 203.9°C at 760 mmHg and a density of approximately 0.96 g/mL [2]. The compound is commercially available as a mixture of cis/trans isomers [3] and is classified as a dangerous good for transport [4], necessitating adherence to specific handling and shipping protocols during procurement.

4-Hexenoic Acid: Why Generic Substitution with Other Hexenoic or Saturated Analogs Fails


Generic substitution of 4-hexenoic acid with other C6 carboxylic acids is scientifically unsound due to fundamental differences in molecular structure that dictate both chemical reactivity and biological function. Unlike the saturated hexanoic acid (caproic acid), the C4-C5 double bond in 4-hexenoic acid introduces a site for allylic rearrangement and electrophilic addition, enabling its utility as a synthetic intermediate for complex lactones and pheromones [1]. Positional isomerism among hexenoic acids (e.g., 2-hexenoic, 3-hexenoic, 5-hexenoic acid) also critically alters physicochemical properties such as boiling point and odor profile [2]. Furthermore, the unique β,γ-unsaturation of 4-hexenoic acid is specifically recognized as a key odorant in fermented foods and serves as a mechanism-based inhibitor of specific acyl-CoA dehydrogenases—roles that cannot be fulfilled by its α,β-unsaturated (2-hexenoic) or γ,δ-unsaturated (5-hexenoic) counterparts [3]. Therefore, substitution without rigorous validation risks experimental failure in synthetic pathways, inaccurate flavor reconstitution, and erroneous interpretation of metabolic studies.

4-Hexenoic Acid: Quantifiable Evidence for Scientific Selection and Procurement


4-Hexenoic Acid vs. Saturated Hexanoic Acid: Distinct Odor Profile for Flavor Reconstitution

In contrast to the strong, unpleasant, fatty/cheesy odor of hexanoic acid, 4-hexenoic acid (specifically its trans- and cis-isomers) is identified as a key impact odorant responsible for the characteristic aroma of fermented cucumber brine [1]. This demonstrates a qualitative difference in sensory contribution, establishing 4-hexenoic acid as a critical component for authentic flavor reconstitution, a role hexanoic acid cannot fulfill.

Flavor Chemistry Food Science Analytical Chemistry

4-Hexenoic Acid vs. 2-Hexenoic Acid: Differential Double Bond Position for Targeted Synthesis

4-Hexenoic acid, featuring a β,γ-unsaturated double bond, is specifically employed as a starting material for synthesizing racemic 4,5-dihydroxyhexanoic acid γ-lactone, a component found in sherry aroma extracts [1]. In contrast, 2-hexenoic acid (α,β-unsaturated) is primarily a flavoring agent with a fruity odor and does not serve the same synthetic role due to the different position and electronic nature of its double bond .

Organic Synthesis Flavor Chemistry Medicinal Chemistry

4-Hexenoic Acid vs. Sorbic Acid: Specialized Role in Mechanism-Based Enzyme Inhibition Studies

While sorbic acid (2,4-hexadienoic acid) is a widely used antimicrobial agent effective against yeasts and molds at concentrations varying with pH [1], 4-hexenoic acid's biochemical niche is distinct. It functions as a mechanism-based inhibitor of acyl-CoA dehydrogenases . This specific, covalent mode of enzyme inactivation makes 4-hexenoic acid an essential chemical probe for studying fatty acid beta-oxidation, a role for which sorbic acid is not suited.

Biochemistry Enzymology Metabolism Research

4-Hexenoic Acid vs. 5-Hexenoic Acid: Optimized Boiling Point for Specific Separation and Formulation Processes

A direct comparison of physical properties reveals a significant difference in boiling points that can inform process decisions. 4-Hexenoic acid has a boiling point of 203.9°C at 760 mmHg [1], whereas the isomeric 5-hexenoic acid boils at a substantially lower temperature of 105-107°C at reduced pressure (15-17 mmHg) [2]. This difference in volatility directly impacts purification methods (e.g., distillation) and stability in formulations requiring specific thermal profiles.

Chemical Engineering Process Chemistry Analytical Chemistry

4-Hexenoic Acid: Validated Research and Industrial Application Scenarios


Authentic Flavor Reconstitution and Quality Control in Fermented Foods

Food scientists and quality control laboratories must procure 4-hexenoic acid for use as a standard in GC-MS-Olfactometry analyses to identify and quantify key aroma impact compounds in fermented products like pickles and brines. Its established role as a key odorant [1] makes it an essential reference material for ensuring product authenticity and consistency, a role that other saturated or positionally different hexenoic acids cannot perform.

Specific Synthetic Intermediate in Natural Product and Flavor Chemistry

Organic chemists should prioritize 4-hexenoic acid over other hexenoic isomers when synthesizing racemic 4,5-dihydroxyhexanoic acid γ-lactone, a component of sherry aroma [2]. The specific β,γ-unsaturation is necessary for the Favorskii-type rearrangement, making 4-hexenoic acid the only suitable starting material for this established synthetic route.

Biochemical Probe for Investigating Fatty Acid Beta-Oxidation

Biochemists and metabolism researchers require 4-hexenoic acid as a mechanism-based inhibitor of acyl-CoA dehydrogenases to probe mitochondrial fatty acid catabolism . This specific inhibitory activity is a distinct scientific justification for procurement, as generic antimicrobials or saturated fatty acids do not possess this mode of action and are not valid substitutes.

High-Temperature Chemical Processes and Formulations Requiring Low Volatility

Process engineers developing industrial syntheses or formulations should select 4-hexenoic acid over 5-hexenoic acid when a higher boiling point (203.9°C at 760 mmHg) and lower volatility are required [3]. This property is advantageous for reactions and unit operations conducted at elevated temperatures, reducing material loss and simplifying process design compared to the more volatile 5-hexenoic isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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